molecular formula C9H6Br2O2 B579360 6,8-Dibromo-2,3-dihydrochromen-4-one CAS No. 15773-96-3

6,8-Dibromo-2,3-dihydrochromen-4-one

Cat. No. B579360
CAS RN: 15773-96-3
M. Wt: 305.953
InChI Key: NPVIVRRXGMSKTH-UHFFFAOYSA-N
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Description

6,8-Dibromo-2,3-dihydrochromen-4-one is a chemical compound with the molecular formula C9H6Br2O2 . It has a molecular weight of 305.95 g/mol . The IUPAC name for this compound is 6,8-dibromo-2,3-dihydrochromen-4-one .


Synthesis Analysis

The synthesis of 6,8-Dibromo-2,3-dihydrochromen-4-one involves a reaction with phosphorus pentoxide in benzene for 2 hours under heating/reflux conditions . The mixture is then cooled to ambient temperature, and the benzene is decanted off. The residue is quenched with ice water, extracted with diethyl ether three times, and the combined organic extracts are partitioned with saturated sodium bicarbonate .


Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-2,3-dihydrochromen-4-one consists of 9 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The InChI string for this compound is InChI=1S/C9H6Br2O2/c10-5-3-6-8 (12)1-2-13-9 (6)7 (11)4-5/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

6,8-Dibromo-2,3-dihydrochromen-4-one has a molecular weight of 305.95 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . This compound has no hydrogen bond donors, 2 hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 26.3 Ų .

Scientific Research Applications

Anticancer Activity

6,8-Dibromo-2,3-dihydrochromen-4-one has been investigated for its potential as an anticancer agent. Researchers synthesized novel benzoxazinone derivatives and evaluated their activity against human epithelial cancer cell lines, including breast MCF-7 and liver HepG2 cells. The compound demonstrated promising results in inhibiting cancer cell growth .

Pharmaceutical Testing

As a reference standard, 6,8-Dibromo-2,3-dihydrochromen-4-one is used in pharmaceutical testing. Its high quality ensures accurate results in various analytical procedures and drug development studies .

Chemical Properties and Structure

Synthetic Chemistry

Researchers have explored the reactivity of 6,8-Dibromo-2,3-dihydrochromen-4-one in synthetic chemistry. It can serve as a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones and related moieties. These derivatives find applications beyond cancer research, including in drug design and material science .

Biological Studies

The compound’s unique structure makes it an interesting subject for biological investigations. Researchers study its interactions with enzymes, receptors, and cellular pathways. Understanding its biological effects can lead to novel therapeutic strategies or drug targets .

Photophysical Properties

Due to its chromenone framework, 6,8-Dibromo-2,3-dihydrochromen-4-one exhibits intriguing photophysical properties. Researchers explore its fluorescence, absorption spectra, and photochemical behavior. Applications include optoelectronic devices and sensors .

Mechanism of Action

Target of Action

The primary target of 6,8-Dibromo-2,3-dihydrochromen-4-one is reported to be the urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the nitrogen cycle in organisms.

Mode of Action

6,8-Dibromo-2,3-dihydrochromen-4-one exhibits inhibitory activity against the urease . By inhibiting this enzyme, the compound prevents the breakdown of urea, thereby affecting nitrogen metabolism in organisms.

properties

IUPAC Name

6,8-dibromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVIVRRXGMSKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694842
Record name 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15773-96-3
Record name 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15773-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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